MAO‑A Inhibitory Potency: AEPEA versus Amphetamine, Methamphetamine, and Phentermine
In a direct head‑to‑head comparison using human recombinant MAO A, AEPEA (Ki = 14.0 µM) was 2.6‑fold weaker than amphetamine (Ki = 5.3 µM) but 14‑fold more potent than phentermine (Ki = 196 µM) and 18‑fold more potent than N,α‑DEPEA (Ki = 251 µM). It also marginally outperformed methamphetamine (Ki = 17.2 µM) [1].
| Evidence Dimension | MAO A inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 14.0 µM |
| Comparator Or Baseline | Amphetamine Ki = 5.3 µM; Methamphetamine Ki = 17.2 µM; Phentermine Ki = 196 µM; N,α‑DEPEA Ki = 251 µM |
| Quantified Difference | 2.6‑fold less potent than amphetamine; 14‑fold more potent than phentermine |
| Conditions | Human recombinant MAO A; fluorescent detection of 4‑hydroxyquinoline from kynuramine substrate [1] |
Why This Matters
Procurement decisions for neuropharmacology studies must account for the compound’s intermediate MAO‑A potency, which is closer to amphetamine than to the substantially weaker phentermine, directly impacting experimental design for amine‑oxidase interaction models.
- [1] Santillo MF. Inhibition of monoamine oxidase (MAO) by α‑ethylphenethylamine and N,α‑diethylphenethylamine, two compounds related to dietary supplements. Food Chem Toxicol. 2014;74:265‑9. doi:10.1016/j.fct.2014.10.009. View Source
